2-((Dichloroacetyl)amino)-3-hydroxy-3-(4-(methylsulphonyl)phenyl)propyl chloroacetate
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Overview
Description
Preparation Methods
The synthesis of 2-[(Dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propyl chloroacetate involves multiple steps, starting with the preparation of the raw materials. The synthetic route typically includes the following steps:
Formation of the Dichloroacetyl Intermediate: This step involves the reaction of a suitable precursor with dichloroacetyl chloride under controlled conditions.
Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxy group.
Final Coupling: The final step involves coupling the intermediate with chloroacetic acid to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[(Dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propyl chloroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichloroacetyl group to a simpler acetyl group.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propyl chloroacetate involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and methylsulfonyl groups may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar compounds include:
2-[(Dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propyl acetate: Lacks the chloroacetate group, resulting in different reactivity.
2-[(Dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propyl butyrate: Contains a butyrate group instead of chloroacetate, affecting its chemical properties.
2-[(Dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propyl benzoate: The benzoate group introduces aromaticity, altering its interactions with other molecules.
These comparisons highlight the unique structural features and reactivity of 2-[(Dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propyl chloroacetate, making it a valuable compound for various applications.
Properties
CAS No. |
84824-83-9 |
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Molecular Formula |
C14H16Cl3NO6S |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-chloroacetate |
InChI |
InChI=1S/C14H16Cl3NO6S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-15)18-14(21)13(16)17/h2-5,10,12-13,20H,6-7H2,1H3,(H,18,21) |
InChI Key |
ZSZQRRIQRPRATF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CCl)NC(=O)C(Cl)Cl)O |
Origin of Product |
United States |
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